Cas no 886938-45-0 (2-({5-(cyclohexylcarbamoyl)amino-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(furan-2-yl)methylacetamide)

2-({5-(cyclohexylcarbamoyl)amino-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(furan-2-yl)methylacetamide Chemical and Physical Properties
Names and Identifiers
-
- Acetamide, 2-[[5-[[(cyclohexylamino)carbonyl]amino]-1,3,4-thiadiazol-2-yl]thio]-N-(2-furanylmethyl)-
- 2-({5-(cyclohexylcarbamoyl)amino-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(furan-2-yl)methylacetamide
-
- Inchi: 1S/C16H21N5O3S2/c22-13(17-9-12-7-4-8-24-12)10-25-16-21-20-15(26-16)19-14(23)18-11-5-2-1-3-6-11/h4,7-8,11H,1-3,5-6,9-10H2,(H,17,22)(H2,18,19,20,23)
- InChI Key: VJBIHUAFFNRFFK-UHFFFAOYSA-N
- SMILES: C(NCC1=CC=CO1)(=O)CSC1=NN=C(NC(NC2CCCCC2)=O)S1
2-({5-(cyclohexylcarbamoyl)amino-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(furan-2-yl)methylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2680-0527-15mg |
2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide |
886938-45-0 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2680-0527-2μmol |
2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide |
886938-45-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2680-0527-2mg |
2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide |
886938-45-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2680-0527-5mg |
2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide |
886938-45-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2680-0527-10μmol |
2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide |
886938-45-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2680-0527-5μmol |
2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide |
886938-45-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2680-0527-3mg |
2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide |
886938-45-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2680-0527-10mg |
2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide |
886938-45-0 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2680-0527-1mg |
2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide |
886938-45-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2680-0527-20mg |
2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide |
886938-45-0 | 90%+ | 20mg |
$99.0 | 2023-05-16 |
2-({5-(cyclohexylcarbamoyl)amino-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(furan-2-yl)methylacetamide Related Literature
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
5. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
Additional information on 2-({5-(cyclohexylcarbamoyl)amino-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(furan-2-yl)methylacetamide
2-({5-(Cyclohexylcarbamoyl)amino-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(furan-2-yl)methylacetamide: A Comprehensive Overview
The compound with CAS No 886938-45-0, known as 2-({5-(cyclohexylcarbamoyl)amino-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(furan-2-yl)methylacetamide, has recently garnered significant attention in the field of organic chemistry and pharmacology. This molecule is a complex structure that combines several functional groups, each contributing to its unique properties and potential applications. The thiadiazole ring, a key structural element, is known for its versatility in medicinal chemistry, often exhibiting bioactivity due to its ability to interact with various biological targets.
Recent studies have highlighted the importance of sulfanyl groups in modulating the pharmacokinetic properties of molecules. In this compound, the sulfanyl group attached to the thiadiazole ring plays a crucial role in enhancing stability and bioavailability. Additionally, the presence of a furan moiety introduces aromaticity and potential for hydrogen bonding, which are critical for interactions within biological systems. The cyclohexylcarbamoyl group further adds to the molecule's complexity by introducing steric bulk and additional hydrogen bonding capabilities.
One of the most intriguing aspects of this compound is its potential as a lead molecule in drug discovery. Researchers have explored its activity against various enzymes and receptors, with promising results indicating its ability to inhibit key targets associated with inflammatory diseases and cancer. The methylacetamide group at the terminus of the molecule has been shown to enhance lipophilicity, which is essential for crossing biological membranes and reaching intracellular targets.
From a synthetic standpoint, the construction of this compound involves a multi-step process that showcases advanced organic synthesis techniques. The formation of the thiadiazole ring is typically achieved through a condensation reaction involving thioamides and amides under high temperature conditions. Subsequent functionalization steps involve the introduction of the furan and cyclohexylcarbamoyl groups, each requiring precise control over reaction conditions to ensure selectivity and yield.
The application of computational chemistry tools has further elucidated the molecular interactions of this compound. Molecular docking studies have revealed favorable binding modes with several therapeutic targets, suggesting its potential as a modulator of protein-protein interactions or enzyme activity. Furthermore, recent advancements in high-throughput screening have enabled researchers to assess its efficacy across diverse biological models, providing valuable insights into its therapeutic potential.
In conclusion, 2-({5-(cyclohexylcarbamoyl)amino-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(furan-2-yl)methylacetamide represents a cutting-edge example of how modern chemical synthesis and pharmacological research can converge to develop innovative compounds with significant therapeutic potential. As ongoing studies continue to unravel its full spectrum of activities, this compound stands as a testament to the boundless possibilities within medicinal chemistry.
886938-45-0 (2-({5-(cyclohexylcarbamoyl)amino-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(furan-2-yl)methylacetamide) Related Products
- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)
- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)
- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)
- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)
- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)
- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)
- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)




